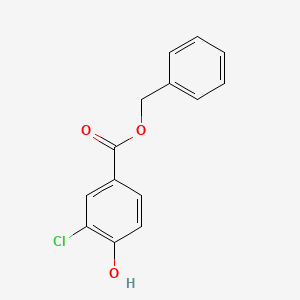
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. This compound is part of the broader class of organophosphates, which are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 3,4,5,6-tetrachloropyridine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. Safety measures are critical due to the toxic nature of the reactants and the product.
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form diethyl phosphorothioate and 3,4,5,6-tetrachloropyridine.
Oxidation: It can be oxidized to form the corresponding phosphate.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Diethyl phosphorothioate and 3,4,5,6-tetrachloropyridine.
Oxidation: The corresponding phosphate derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphates.
Biology: Investigated for its effects on insect physiology and its potential as a biochemical tool to study acetylcholinesterase inhibition.
Medicine: Research into its potential effects on human health and its role as a pesticide.
Industry: Widely used in agriculture to control pests, contributing to increased crop yields and reduced pest-related damage.
Wirkmechanismus
The primary mechanism of action of O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, preventing the enzyme from functioning.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpyrifos: Another organophosphate with a similar structure and mechanism of action.
Diazinon: An organophosphate insecticide with a different pyridine ring substitution pattern.
Malathion: An organophosphate with a different alkyl group attached to the phosphorus atom.
Uniqueness
O,O-Diethyl O-(3,4,5,6-tetrachloropyridin-2-yl) phosphorothioate is unique due to its specific substitution pattern on the pyridine ring, which affects its reactivity and potency as an acetylcholinesterase inhibitor. This unique structure allows it to be effective against a broad range of insect pests while maintaining a specific mode of action.
Eigenschaften
CAS-Nummer |
83866-73-3 |
|---|---|
Molekularformel |
C9H10Cl4NO3PS |
Molekulargewicht |
385.0 g/mol |
IUPAC-Name |
diethoxy-sulfanylidene-(3,4,5,6-tetrachloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C9H10Cl4NO3PS/c1-3-15-18(19,16-4-2)17-9-7(12)5(10)6(11)8(13)14-9/h3-4H2,1-2H3 |
InChI-Schlüssel |
POENXBCLLFSQQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C(=C1Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)

![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
![1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione](/img/structure/B14421565.png)

![2-(2,5-dimethoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14421576.png)
![5-Acetyl-4-methylbicyclo[2.2.2]oct-2-en-2-yl acetate](/img/structure/B14421583.png)

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)

![5-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14421629.png)


